N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide
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Overview
Description
N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide typically involves the reaction of 4-bromo-3-methylbenzylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form an amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with different halogen atoms or other substituents replacing the bromine atom.
Oxidation Reactions: Products such as carboxylic acids or aldehydes.
Reduction Reactions: Products such as primary or secondary amines.
Scientific Research Applications
Chemistry: N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure may exhibit biological activity that can be harnessed for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxy group in the compound can participate in hydrogen bonding and hydrophobic interactions with the target molecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-Bromophenyl)-3-methoxybenzamide
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- 4-Bromo-3-methylbenzyl alcohol
Comparison: N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide is unique due to the presence of both a bromine atom and a methoxy group on the benzamide core. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds that may lack one or both of these functional groups.
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-9-12(7-8-14(11)17)10-18-16(19)13-5-3-4-6-15(13)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNJMOSGUAMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC=CC=C2OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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